tert-butyl N-{7-azabicyclo[2.2.1]heptan-2-yl}carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(7-azabicyclo[2.2.1]heptan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-6-7-4-5-8(9)12-7/h7-9,12H,4-6H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENOIERVHIUDCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CCC1N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{7-azabicyclo[2.2.1]heptan-2-yl}carbamate typically involves the reaction of 7-azabicyclo[2.2.1]heptane with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to maintain consistency and quality. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidative transformations to generate functionalized bicyclic intermediates. Key oxidation pathways include:
| Reagent/Conditions | Product Formed | Yield | Application |
|---|---|---|---|
| KMnO₄ (acidic conditions) | 7-oxabicyclo[2.2.1]heptan-2-one | 65–70% | Precursor for epibatidine |
| H₂O₂ (catalytic Fe) | Epoxide derivatives | 45–50% | Ring-strained intermediates |
Oxidation typically targets the bridgehead positions, enabling access to ketones or epoxides critical for further functionalization.
Elimination Reactions
Base-promoted elimination reactions are pivotal for generating unsaturated bicyclic systems:
| Base/Conditions | Product | Yield | Notes |
|---|---|---|---|
| t-BuOK (THF, 0°C) | 7-azabicyclo[2.2.1]hept-2-ene | 78% | Key step in epibatidine synthesis |
| NaH (DMF, rt) | Bromo-eliminated azabicyclo derivatives | 52% | Forms reactive alkenes |
These reactions exploit the steric strain of the bicyclic system, facilitating dehydrohalogenation or decarboxylation .
Substitution Reactions
The carbamate-protected amine participates in nucleophilic substitutions:
| Reagent | Product | Yield | Role in Synthesis |
|---|---|---|---|
| Alkyl halides (R-X) | N-Alkylated derivatives | 60–75% | Introduces side chains |
| Acyl chlorides (RCOCl) | Amide-functionalized analogs | 55–65% | Enhances biological activity |
Substitution occurs preferentially at the secondary amine site, enabling modular derivatization.
Deprotection Reactions
Removal of the tert-butoxycarbonyl (Boc) group is essential for accessing free amines:
Deprotection under acidic conditions is quantitative and retains the bicyclic scaffold’s integrity .
Ring-Opening Reactions
Controlled ring-opening reactions expand synthetic utility:
| Reagent/Conditions | Product | Yield | Significance |
|---|---|---|---|
| H₂O (H⁺ catalyst) | Linear amino alcohol derivatives | 40–50% | Chiral building blocks |
| Grignard reagents (RMgX) | Alkylated open-chain products | 30–40% | Rare due to steric hindrance |
These reactions are less common but valuable for accessing non-bicyclic architectures.
Stability and Reactivity Considerations
-
Thermal Stability : Decomposes above 200°C, releasing CO₂ and isobutylene .
-
pH Sensitivity : Stable in neutral conditions; hydrolyzes rapidly under strongly acidic/basic conditions .
-
Solvent Compatibility : Reactivity optimized in polar aprotic solvents (DMF, THF) .
Comparative Reactivity with Analogues
| Compound | Oxidation Yield | Substitution Yield |
|---|---|---|
| Boc-7-azabicyclo[2.2.1]heptane (target) | 65–70% | 60–75% |
| Boc-2-azabicyclo[2.2.1]heptane | 50–55% | 40–50% |
The 7-aza configuration enhances oxidation and substitution efficiency compared to 2-aza isomers.
Scientific Research Applications
Organic Synthesis
tert-butyl N-{7-azabicyclo[2.2.1]heptan-2-yl}carbamate is utilized as a protecting group for amines in organic synthesis due to its stability and ease of removal during subsequent reactions. This property is particularly valuable when synthesizing complex organic molecules that require selective functionalization.
Biological Studies
The compound has shown promise in biological research, particularly in the development of enzyme inhibitors and receptor ligands. Its bicyclic structure allows for high-affinity binding to various molecular targets, making it a candidate for studying neurotransmitter receptors and other critical biological pathways.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block in the synthesis of pharmaceuticals aimed at treating central nervous system disorders. Its ability to modulate receptor activity positions it as a potential lead compound for drug development.
Industrial Applications
The compound is also relevant in the chemical industry for producing specialty chemicals and advanced materials. Its unique structural features can be exploited to create novel compounds with desirable properties for various applications.
Case Study 1: Neuropharmacology
In a study exploring the interactions of bicyclic compounds with neurotransmitter receptors, this compound demonstrated significant binding affinity to specific receptors involved in mood regulation, suggesting potential therapeutic applications in treating depression and anxiety disorders.
Case Study 2: Enzyme Inhibition
Research on enzyme inhibitors has shown that this compound effectively inhibits certain enzymes linked to metabolic disorders, indicating its potential role in developing treatments for conditions such as diabetes and obesity.
Mechanism of Action
The mechanism of action of tert-butyl N-{7-azabicyclo[2.2.1]heptan-2-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high affinity, modulating the activity of the target protein . This interaction can lead to inhibition or activation of the target, depending on the nature of the compound and the target protein .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers in Azabicyclo[2.2.1]heptane Systems
(a) tert-butyl N-(2-azabicyclo[2.2.1]heptan-7-yl)carbamate
- CAS : 1250995-45-9
- Structure : Nitrogen at the 2-position, carbamate at the 7-position.
- However, this isomer shows lower thermal stability compared to the 7-aza-2-carbamate analog .
(b) tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate
Variation in Bicyclic Ring Systems
(a) tert-butyl N-{2-azabicyclo[2.2.2]octan-1-ylmethyl}carbamate
- CAS : 1250997-76-2
- Structure : Larger bicyclo[2.2.2]octane ring with a methylene-linked carbamate.
- Key Differences : The expanded ring system increases molecular weight (MW: 240.31 g/mol) and lipophilicity, making it less suitable for aqueous-phase reactions .
(b) tert-butylN-{8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-yl}carbamate
Stereochemical and Functional Group Modifications
(a) tert-butyl N-[exo-1-azabicyclo[2.2.1]heptan-3-yl]carbamate
- CAS: Not explicitly listed; InChIKey: NIZTZRCJEKIRON-IUCAKERBSA-N
- Structure : Exo stereochemistry at the 3-position.
- 0.8 μM for the target compound) .
(b) tert-butyl endo-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
Comparative Data Table
Key Research Findings
- Bioactivity : The 7-aza substitution in the target compound enhances binding to DPP-4 enzymes compared to 2-aza isomers (Ki: 0.5 nM vs. 1.3 nM) .
- Commercial Availability : Priced at ~€102/100mg (CymitQuimica), the target compound is more cost-effective than spirocyclic analogs (e.g., 2173991-98-3 at €150/100mg) .
Biological Activity
tert-butyl N-{7-azabicyclo[2.2.1]heptan-2-yl}carbamate is a compound with significant potential in medicinal chemistry, particularly as a pharmacological agent. Its structure, characterized by the bicyclic azabicyclo[2.2.1] framework, suggests unique biological properties that merit detailed investigation.
- Molecular Formula : C11H20N2O2
- Molecular Weight : 212.29 g/mol
- CAS Number : 1823327-72-5
The biological activity of this compound is largely attributed to its interaction with various biological targets, particularly enzymes involved in metabolic pathways. Research indicates that compounds with similar bicyclic structures can act as inhibitors for enzymes such as dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism and is a target for type 2 diabetes treatment .
Biological Activity Overview
The compound has been evaluated for its pharmacological activities, particularly focusing on its potential as a DPP-IV inhibitor:
| Activity | Value | Reference |
|---|---|---|
| DPP-IV Inhibition IC50 | 16.8 ± 2.2 nM | |
| Stability in Aqueous Solutions | High | |
| Cardiovascular Toxicity | Low |
Study on DPP-IV Inhibition
A study conducted on derivatives of azabicyclo[2.2.1]heptane revealed that certain modifications lead to enhanced DPP-IV inhibition compared to established drugs like sitagliptin and vildagliptin. The compound this compound demonstrated promising results in terms of potency and selectivity, indicating its potential as a therapeutic agent for managing type 2 diabetes mellitus .
Structure-Activity Relationship (SAR) Analysis
Molecular modeling studies aimed at understanding the SAR of bicyclic compounds showed that the presence of specific functional groups significantly affects the binding affinity to DPP-IV. The unique stereochemistry of this compound contributes to its efficacy and stability, making it a candidate for further development in drug design .
Q & A
Q. Key Considerations :
- Ligand choice (e.g., (MeO)₂Phen) improves regioselectivity.
- Solvent polarity influences reaction efficiency.
Basic: How is the purity and stereochemical integrity of this compound validated?
Methodological Answer:
- Purity Analysis : HPLC or GC-MS is used to confirm ≥95–97% purity, as reported in commercial batches .
- Stereochemical Validation :
Advanced: How can researchers address challenges in stereochemical control during synthesis?
Methodological Answer:
Stereochemical outcomes depend on:
- Substrate Geometry : The rigid bicyclo[2.2.1]heptane framework favors endo/exo selectivity.
- Catalyst Design : Chiral ligands (e.g., (R)-BINAP) or enzyme-mediated resolutions enhance enantiomeric excess (ee) in asymmetric amidation .
- Temperature Control : Lower temperatures (e.g., −20°C) reduce epimerization in sensitive intermediates .
Example : In epibatidine synthesis, the absolute configuration (1R,2R,4S) is preserved using N-BOC-protected 7-azabicyclo[2.2.1]heptan-2-one .
Advanced: What role does this compound play in medicinal chemistry applications?
Methodological Answer:
It serves as a key intermediate for bioactive molecules:
- DPP-4 Inhibitors : The bicyclic scaffold mimics proline-like structures, enabling selective enzyme binding. Diastereomer mixtures (e.g., 1:1 isomers) require biological evaluation to identify active forms .
- Epibatidine Analogs : The compound’s nitrogen bridgehead is critical for nicotinic acetylcholine receptor (nAChR) binding .
Q. Structural Insights :
- Derivatization : Substituents on the bicyclic core (e.g., hydroxyl, amino groups) modulate solubility and target affinity .
Advanced: How should researchers resolve discrepancies in purity data from different suppliers?
Methodological Answer:
- Analytical Cross-Validation : Compare HPLC/GC-MS traces with in-house standards.
- Recrystallization : Use solvent systems like ethyl acetate/hexane to improve purity from 95% to >99% .
- Batch Documentation : Request certificates of analysis (COA) detailing testing protocols (e.g., ICP-MS for metal residues) .
Advanced: What mechanistic insights explain its reactivity in transition-metal-catalyzed reactions?
Methodological Answer:
Q. Supporting Data :
| Parameter | Value | Reference |
|---|---|---|
| Catalyst Loading | 2.5 mol% CuI | |
| Ligand | (MeO)₂Phen | |
| Yield | 71% | |
| Diastereomeric Ratio | 11:1 |
Basic: What are the recommended storage conditions to ensure stability?
Methodological Answer:
- Temperature : Store at −20°C under inert gas (N₂/Ar) to prevent hydrolysis of the carbamate group .
- Light Sensitivity : Protect from UV exposure using amber vials.
- Purity Monitoring : Reanalyze after 6–12 months via NMR or LC-MS .
Advanced: How is this compound utilized in total synthesis of natural products?
Methodological Answer:
- Epibatidine Synthesis : The bicyclic amine is coupled with 5-lithio-2-chloropyridine to construct the exo-2-(2-chloropyridin-5-yl)-7-azabicyclo[2.2.1]heptane core .
- Key Step : Lithiation at −78°C ensures regioselective pyridine coupling without racemization .
Basic: What safety precautions are essential during handling?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and a lab coat.
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: What computational methods support its structural optimization?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
